molecular formula C13H12N4O3S2 B2465242 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(1H-pyrazol-1-yl)acetamide CAS No. 1207022-61-4

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(1H-pyrazol-1-yl)acetamide

Cat. No.: B2465242
CAS No.: 1207022-61-4
M. Wt: 336.38
InChI Key: DPUDVWDXINTDDM-UHFFFAOYSA-N
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Description

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(1H-pyrazol-1-yl)acetamide is a complex organic compound that features a benzo[d]thiazole ring, a pyrazole ring, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(1H-pyrazol-1-yl)acetamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized via the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced through sulfonation, often using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Pyrazole Ring: The pyrazole ring is typically formed through the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by coupling with the benzo[d]thiazole derivative.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage, which can be achieved through the reaction of the pyrazole derivative with an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the methylsulfonyl group.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(1H-pyrazol-1-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of diseases such as cancer, infections, or inflammatory conditions.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity, stability, or reactivity. It might also find applications in the production of specialty chemicals or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(1H-pyrazol-1-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways. The exact pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(1H-imidazol-1-yl)acetamide: Similar structure but with an imidazole ring instead of a pyrazole ring.

    N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(1H-triazol-1-yl)acetamide: Contains a triazole ring instead of a pyrazole ring.

Uniqueness

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(1H-pyrazol-1-yl)acetamide is unique due to the specific combination of its functional groups and ring systems. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-pyrazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3S2/c1-22(19,20)9-3-4-10-11(7-9)21-13(15-10)16-12(18)8-17-6-2-5-14-17/h2-7H,8H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUDVWDXINTDDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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